molecular formula C9H18N2S B13334898 4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine

4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine

Cat. No.: B13334898
M. Wt: 186.32 g/mol
InChI Key: QSYPBIXFJBBJGT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine is a heterocyclic compound containing both an azetidine and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be incorporated into biologically active compounds for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Azetidin-3-yl)-2,2-dimethylthiomorpholine include other azetidine and thiomorpholine derivatives, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

What sets this compound apart is its combination of the azetidine and thiomorpholine rings, which imparts unique chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential for interaction with biological targets.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

4-(azetidin-3-yl)-2,2-dimethylthiomorpholine

InChI

InChI=1S/C9H18N2S/c1-9(2)7-11(3-4-12-9)8-5-10-6-8/h8,10H,3-7H2,1-2H3

InChI Key

QSYPBIXFJBBJGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)C2CNC2)C

Origin of Product

United States

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